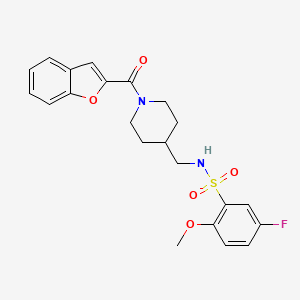
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN2O5S and its molecular weight is 446.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Structural Features
The compound consists of several functional groups:
- Benzofuran moiety : Known for its presence in various bioactive compounds, it contributes to the compound's interaction with biological targets.
- Piperidine ring : Enhances binding affinity and selectivity towards specific receptors or enzymes.
- Sulfonamide group : Often associated with antimicrobial properties and inhibition of certain enzymes.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes, including acid-base balance and respiration. Preliminary studies suggest selective inhibition of isoforms hCA IX and XII, which are often overexpressed in cancer cells .
- Antiproliferative Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, potentially through interference with cell cycle regulation or apoptosis pathways .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 19.9 µM to 75.3 µM for human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, indicating a moderate level of efficacy compared to non-cancerous cells .
Selectivity Towards Carbonic Anhydrases
The compound's selectivity for different carbonic anhydrase isoforms has been assessed using stopped-flow CO2 hydrase assays. The results indicated:
- Selectivity Index (SI) : Values ranging from 19.6 to 250.3 for hCA IX and XII over hCA I, suggesting a potential therapeutic window for targeting tumors while minimizing off-target effects .
Case Studies
- Study on Antiproliferative Activity : A study evaluated the growth inhibition of this compound on a panel of 60 cancer cell lines following the US-NCI protocol. The compound demonstrated selective growth inhibitory activity, particularly against breast and ovarian cancer cell lines, highlighting its potential as a lead compound for further development .
- Mechanistic Insights : Molecular docking studies have been performed to elucidate the binding interactions between the compound and target enzymes. These studies suggest that the benzofuran moiety fits well within the active site of carbonic anhydrases, establishing critical interactions that enhance its inhibitory potency .
Summary Table of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (Breast) | 19.9 | Significant growth inhibition |
| Antiproliferative | MCF-7 (Breast) | 75.3 | Moderate efficacy compared to non-cancerous cells |
| Antiproliferative | COV318 (Ovarian) | 45.0 | Selective against ovarian cancer |
| Enzyme Inhibition | hCA IX | SI = 39.4 | High selectivity over hCA I |
| Enzyme Inhibition | hCA XII | SI = 26.0 | Potential therapeutic target in oncology |
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S/c1-29-19-7-6-17(23)13-21(19)31(27,28)24-14-15-8-10-25(11-9-15)22(26)20-12-16-4-2-3-5-18(16)30-20/h2-7,12-13,15,24H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFPSDIPVJLCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














